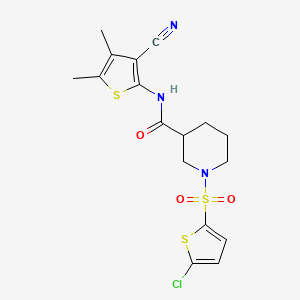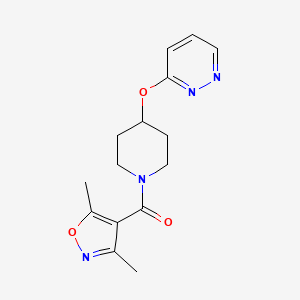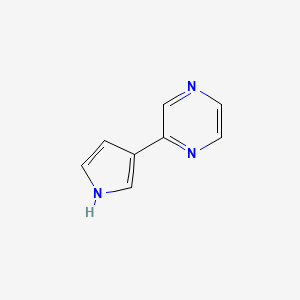
2-(1H-pyrrol-3-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrrol-3-yl)pyrazine is an organic compound that is used as a building block in chemical synthesis studies . It contains a pyrrole ring and a pyrazine ring .
Synthesis Analysis
The synthesis of this compound involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A one-pot synthesis of related compounds has been developed which involves the formation of a domino imine, intramolecular annulation, and then a Ugi-azide reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H7N3/c1-2-9-5-7(1)8-6-10-3-4-11-8/h1-6,9H . Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which include this compound, have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The action mechanisms of these derivatives are not clearly recognized .Physical and Chemical Properties Analysis
This compound is a yellow solid with a melting point of 213–215 °C . Its molecular weight is 145.16 .Wissenschaftliche Forschungsanwendungen
Pyrazine Derivatives in Drug Development
Pyrazine derivatives, including 2-(1H-pyrrol-3-yl)pyrazine, have garnered interest in scientific research due to their wide range of pharmacological effects. These compounds are recognized for their potential in developing new therapeutic agents due to their diverse biological activities. For instance, pyrazine derivatives have shown promise as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, treatment for arteriosclerosis, and antiviral agents. The increasing interest in pyrazine derivatives stems from their occurrence in nature and the various synthetic methods developed for their production, highlighting their potential for further studies aimed at developing more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).
Role in Food Industry
In the food industry, pyrazines, including derivatives of this compound, play a crucial role in flavor development. These compounds contribute to the baking, roasted, and nutty flavors in food products. The Maillard reaction, a key method for synthesizing pyrazines, is manipulated to enhance these desirable flavors during food processing. Strategies such as using new reactants, modifying reaction conditions, and adopting emerging technologies have been explored to control the generation of pyrazines, aiming to balance flavor enhancement with the minimization of undesirable by-products (Yu et al., 2021).
Pyrazine-Based Ligands in Coordination Chemistry
The synthesis and study of iron(II) spin crossover (SCO) active complexes with pyrazine-based ligands, such as this compound, have been a focal point in coordination chemistry. These complexes exhibit interesting magnetic properties due to the SCO phenomenon, where the iron(II) ion undergoes a transition between high-spin and low-spin states, influenced by temperature, pressure, or light. Research emphasizes the importance of synthetic methods and crystallization techniques in determining the SCO properties of these materials, underlining the versatility of pyrazine derivatives in designing functional materials with potential applications in sensors, switches, and memory devices (Olguín & Brooker, 2011).
Green Synthesis of Heterocyclic Compounds
The green synthesis of fused heterocyclic compounds utilizing multi-component reactions (MCRs) has highlighted the utility of pyrazine derivatives, including this compound, in eco-friendly synthetic approaches. These reactions offer an atom economical, beneficial, and straightforward method for the synthesis of complex heterocycles, including pyrrolo-pyrazine derivatives, in a single step with higher selectivity. Such methodologies underscore the potential of pyrazine derivatives in the sustainable production of novel pharmaceuticals and materials (Dhanalakshmi et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Pyrrolopyrazine, which includes 2-(1H-pyrrol-3-yl)pyrazine, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Eigenschaften
IUPAC Name |
2-(1H-pyrrol-3-yl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-9-5-7(1)8-6-10-3-4-11-8/h1-6,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWUEJBIRQOVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)
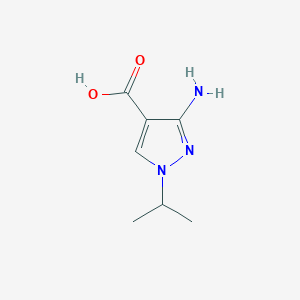

![1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2502796.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}acetamide](/img/structure/B2502802.png)
![N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2502803.png)
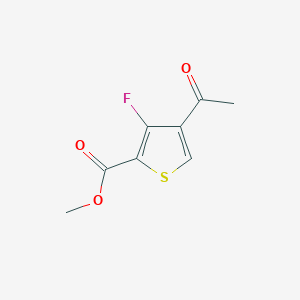
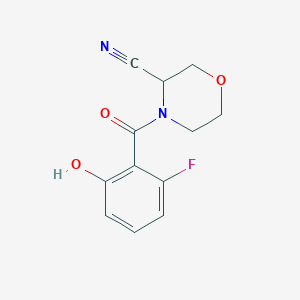
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2502808.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2502810.png)

